rac-[(1r,3r)-3-fluorocyclobutyl]methanol
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Overview
Description
Rac-[(1r,3r)-3-fluorocyclobutyl]methanol is an organic compound that has recently gained attention in the scientific community due to its unique chemical and biological properties. It is characterized by its molecular formula C5H9FO and a molecular weight of 104.1
Preparation Methods
The synthesis of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves several steps. One common method includes the use of cyclobutyl intermediates, which are fluorinated and subsequently converted to the desired methanol derivative. The reaction conditions typically involve the use of fluorinating agents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Rac-[(1r,3r)-3-fluorocyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and metabolic pathways. In medicine, rac-[(1r,3r)-3-fluorocyclobutyl]methanol is being investigated for its potential therapeutic properties, including its role as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Rac-[(1r,3r)-3-fluorocyclobutyl]methanol can be compared with other similar compounds, such as rac-[(1r,3r)-3-chlorocyclobutyl]methanol and rac-[(1r,3r)-3-bromocyclobutyl]methanol. These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can significantly impact the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.
Properties
CAS No. |
1801545-38-9 |
---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.1 |
Purity |
95 |
Origin of Product |
United States |
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